molecular formula C15H28N2O4 B7984980 [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7984980
M. Wt: 300.39 g/mol
InChI Key: WPRFKRLNBXCATR-GFCCVEGCSA-N
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Description

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354011-75-8) is a chiral piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.40 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its stereochemistry at the 3-position is specified as the (R)-enantiomer, which is critical for its interactions in biological systems or chiral separation applications . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing enantioselective ligands or bioactive molecules .

Properties

IUPAC Name

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRFKRLNBXCATR-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isopropyl group through nucleophilic substitution. The piperidine ring is then formed through cyclization reactions, and the acetic acid moiety is introduced via carboxylation reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or boron reagents .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring and the isopropyl-amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is primarily utilized in the development of pharmaceutical compounds. Its structural analogs have been investigated for their biological activities, including potential anti-inflammatory and analgesic effects. The presence of the piperidine moiety is particularly relevant in designing drugs targeting central nervous system disorders.

Drug Development

This compound acts as a key intermediate in synthesizing various drug candidates. For instance, it has been employed in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes mellitus. The ability to modify the Boc group further allows for the development of more complex structures with enhanced biological activity.

Case Studies and Research Findings

Another area of application includes the synthesis of compounds targeting neuroreceptors involved in pain modulation. Analogous compounds have shown promise in alleviating neuropathic pain through their interaction with opioid receptors.

Toxicological Profile

While [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has promising applications, it is essential to consider its safety profile. Preliminary data indicate that it may cause skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed when handling this compound in laboratory settings.

Mechanism of Action

The mechanism by which [®-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The isopropyl-amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can be contextualized by comparing it to related piperidine derivatives. Below is a detailed analysis:

Enantiomeric and Substituent Variations

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Structural Difference: The (S)-enantiomer of the target compound. Molecular Formula: C₁₅H₂₈N₂O₄ (identical to the R-form). Key Distinction: Stereochemical inversion at the 3-position alters binding affinity in chiral environments (e.g., enzyme active sites or chiral stationary phases) .

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Structural Difference: The Boc-isopropylamino group is at the 4-position of the piperidine ring instead of the 3-position. Molecular Formula: C₁₅H₂₈N₂O₄. Impact: Positional isomerism may affect conformational stability and receptor interactions .

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Structural Difference: Substitution of isopropyl with cyclopropyl at the 3-position. Molecular Formula: C₁₅H₂₆N₂O₄.

{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Structural Difference: The Boc-isopropylamino group is attached via a methylene (-CH₂-) linker at the 3-position. Molecular Formula: C₁₆H₃₀N₂O₄. Impact: Increased molecular weight (314.42 g/mol) and altered spatial flexibility may influence pharmacokinetic properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Position Application/Note
[(R)-3-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₈N₂O₄ 300.40 3-(R)-Boc-isopropyl Chiral intermediate
[(S)-3-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₈N₂O₄ 300.40 3-(S)-Boc-isopropyl Mirror-image enantiomer
[4-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₈N₂O₄ 300.40 4-Boc-isopropyl Positional isomer
[(R)-3-(Boc-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₅H₂₆N₂O₄ 298.38 3-(R)-Boc-cyclopropyl Enhanced metabolic stability
{3-[(Boc-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid C₁₆H₃₀N₂O₄ 314.42 3-(Boc-isopropyl)-CH₂- Increased steric bulk

Research Findings and Implications

  • Stereochemical Specificity : The (R)-configuration of the target compound is often preferred in drug discovery for optimizing target engagement, as observed in neurotensin receptor agonists () and opioid receptor modulators () .
  • Synthetic Versatility: The Boc-protected amino group facilitates selective deprotection during multi-step syntheses, as demonstrated in and for preparing enantiopure intermediates .
  • Limitations : Derivatives with bulky substituents (e.g., cyclopropyl) may exhibit reduced solubility, necessitating formulation adjustments .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol. This compound is significant in medicinal chemistry and drug development due to its potential biological activities, particularly as an intermediate in organic synthesis and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a piperidine ring along with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. The presence of the isopropyl group further contributes to its unique properties, making it a subject of interest for various biological applications.

Property Value
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Functional GroupsPiperidine, Boc
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds similar to [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to the structural features that allow interaction with microbial membranes.
  • Neuropharmacological Effects : The compound shows promise in modulating neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs), which are critical in many neurological processes .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting that [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid may possess anti-inflammatory effects .

The biological activity of [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can be attributed to its interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may activate or inhibit GPCR pathways, influencing cellular responses such as inflammation and neurotransmission .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act as an enzyme inhibitor .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Neurotransmitter Modulation : A study demonstrated that derivatives of piperidine could enhance the release of neurotransmitters such as serotonin and dopamine, indicating potential applications in treating mood disorders .
  • Antimicrobial Screening : In vitro assays showed that piperidine derivatives exhibited significant antimicrobial activity against various bacterial strains, supporting further exploration of [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid in this area.

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